

A Technical Guide to the High-Temperature Properties of Cobalt-Tungsten Alloys

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Compound of Interest

Compound Name: Cobalt;tungsten

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction

Cobalt-Tungsten (Co-W) based superalloys are a critical class of materials renowned for their exceptional mechanical strength, thermal stability, and resistance to degradation at elevated temperatures.^[1] These properties make them indispensable for demanding applications in aerospace, power generation, and industrial sectors, where components like turbine blades and furnace hardware must operate under extreme conditions.^{[2][3]} This guide provides a comprehensive overview of the high-temperature properties of Co-W alloys, details the experimental protocols for their characterization, and illustrates the logical workflow for their analysis.

High-Temperature Mechanical Properties

The ability of Co-W alloys to retain their strength and resist deformation at high temperatures is their most significant attribute. This is primarily due to a combination of solid-solution strengthening from tungsten and the formation of reinforcing carbide precipitates within the cobalt matrix.^[4]

Tensile Strength

Co-W alloys exhibit impressive tensile strength at elevated temperatures. The addition of elements like Titanium (Ti), Zirconium (Zr), Chromium (Cr), and Rhenium (Re) can further

enhance these properties.[5][6]

Table 1: High-Temperature Tensile Properties of Select Co-W Alloys

| Alloy Composition (wt. %) | Temperature | Ultimate Tensile Strength (UTS) | Yield Strength | Elongation (%) | Reference |
|---|------------------|---------------------------------|----------------|----------------|-----------|
| Co-25W-1Ti-1Zr-3Cr-2Re-0.4C (Annealed Sheet) | Room Temp | - | - | 31 | [5][6] |
| Co-20Cr-15W-10Ni (Bimodal Grain Structure) | 900 °C (1652 °F) | > 400 MPa | > 250 MPa | ~45 | [2] |
| Co-20Cr-15W-10Ni (Coarse Grain) | 900 °C (1652 °F) | ~350 MPa | ~200 MPa | ~30 | [2] |

| Co-20Cr-15W-10Ni (Fine Grain) | 900 °C (1652 °F) | ~380 MPa | ~280 MPa | ~35 | [2] |

Creep and Stress-Rupture Resistance

Creep, the tendency of a material to deform permanently under constant stress at high temperatures, is a critical design consideration.[7] Co-W alloys are engineered for excellent creep resistance.

Table 2: Stress-Rupture Life of High-Temperature Co-W Alloys

| Alloy | Composition (wt. %) | Temperature | Stress | Rupture Life (hours) | Reference |
|-----------------------------|---------------------|-------------------|------------------------|----------------------|-----------|
| Co-25W-1Ti-1Zr-0.4C | | 1850 °F (1010 °C) | 15,000 psi (103.4 MPa) | 92 | [5][6] |
| Co-25W-1Ti-1Zr-3Cr-2Re-0.4C | | 1850 °F (1010 °C) | 15,000 psi (103.4 MPa) | 185 | [5][6] |
| Co-25W-1Ti-1Zr-3Cr-2Re-0.4C | | 2200 °F (1204 °C) | 5,000 psi (34.5 MPa) | 23 | [5][6] |

| VM-103 (Co-25W-3Cr-1Ti-1Zr-0.4C) | 2125 °F (1163 °C) | 4,000 psi (27.6 MPa) | > 2000 |[8] |

Hot Hardness

Hardness at elevated temperatures is a key indicator of a material's resistance to wear, erosion, and plastic deformation.[9] The hardness of Co-W systems, particularly those containing tungsten carbide (WC), decreases with temperature. However, finer-grained alloys and those with lower cobalt content tend to retain their hardness better at higher temperatures. [10]

Table 3: Vickers Hardness of WC-Co Alloys at Elevated Temperatures

| Material | Temperature | Vickers Hardness (Approx. GPa) | Reference |
|-----------------------------------|------------------|--------------------------------|-----------|
| WC-10 vol% Co (0.5 µm grain size) | Room Temp | ~18 | [10] |
| WC-10 vol% Co (0.5 µm grain size) | 900 °C (1652 °F) | ~7 | [10] |
| WC-10 vol% Co (2.3 µm grain size) | Room Temp | ~14 | [10] |

| WC-10 vol% Co (2.3 µm grain size) | 900 °C (1652 °F) | ~4 |[10] |

Thermal Properties

The thermal behavior of Co-W alloys influences their dimensional stability and heat transfer characteristics during thermal cycling.

Thermal Expansion

A low coefficient of thermal expansion (CTE) is desirable to maintain dimensional stability and reduce thermal stress.^[3] The CTE of Co-W systems generally increases with temperature and cobalt content.

Table 4: Coefficient of Thermal Expansion for Co-W Systems

| Material Composition | Temperature Range | Average CTE (x 10 ⁻⁶ / °C) | Reference |
|-----------------------|-------------------|---------------------------------------|-----------|
| Cemented WC (5.9% Co) | 20 - 60 °C | 4.4 | [11] |
| Cemented WC (13% Co) | 20 - 60 °C | 5.0 | [11] |
| Co-Cr-W-Mo Alloy | 20 - 600 °C | < 14.4 | [12] |

| Pure Cobalt | - | 13.8 |^[13] |

Oxidation Resistance

At high temperatures, the resistance to oxidation is crucial for the longevity of components. Co-W alloys can form a protective passivating oxide film.^[14] While high chromium content is typical for ensuring oxidation resistance, certain Co-W alloys with as little as 3% Cr have shown not to oxidize catastrophically.^{[5][6]} Alloying with Cr improves the formation of a protective oxide scale.^[15]

Experimental Protocols

Accurate characterization of high-temperature properties requires standardized and meticulously controlled experimental procedures.

High-Temperature Tensile Testing

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of a material at elevated temperatures.[\[16\]](#)[\[17\]](#) Standard: ASTM E21.[\[16\]](#)[\[17\]](#)

Methodology:

- Specimen Preparation: A standardized tensile specimen is machined from the alloy.[\[17\]](#)
- Heating: The specimen is placed inside a high-temperature furnace integrated with the tensile testing machine.[\[16\]](#)
- Temperature Stabilization: The specimen is heated to the desired test temperature and held for a specified duration to achieve thermal equilibrium.[\[18\]](#)
- Loading: A uniaxial tensile load is applied to the specimen at a constant strain rate.
- Data Acquisition: An extensometer measures the strain (elongation) as the load increases. A fully computerized system records the load and displacement data to generate a stress-strain curve.[\[16\]](#)[\[17\]](#)

Creep and Stress-Rupture Testing

Objective: To evaluate the deformation of a material under a constant load at a constant elevated temperature over an extended period.[\[7\]](#)[\[19\]](#) Standard: ASTM E139.[\[7\]](#)

Methodology:

- Setup: A test specimen is mounted in a creep testing frame equipped with a furnace.[\[20\]](#)
- Heating: The specimen is heated to and stabilized at the test temperature.[\[21\]](#)
- Load Application: A constant tensile load is applied to the specimen, often using a lever arm and weights.[\[20\]](#)[\[21\]](#)
- Strain Measurement: The elongation of the specimen is meticulously recorded at regular intervals over time using a high-precision extensometer or dial gauge.[\[21\]](#)[\[22\]](#)

- Analysis: The data is plotted as a strain vs. time curve. The test continues until the specimen fractures (rupture test) or for a predetermined duration. The minimum creep rate (secondary stage) is a key parameter determined from this curve.[20]

Hot Hardness Testing

Objective: To measure the hardness of a material while it is at an elevated temperature.[9]

Methodology:

- Specimen Preparation: A small, polished sample is prepared.[9]
- Testing Environment: The test is conducted inside a vacuum chamber to prevent oxidation of the sample at high temperatures.[9]
- Heating: Resistance elements heat the chamber, and thermocouples monitor the sample's temperature.[9]
- Indentation: Once the target temperature is stabilized, a standard indenter (e.g., Vickers diamond) is pressed into the sample surface with a specific load for a set duration.[9]
- Measurement: After the load is removed, the dimensions of the indentation are measured to calculate the hardness value. This process is repeated at various temperatures.

Thermogravimetric Analysis (TGA) for Oxidation

Objective: To study the oxidation behavior of an alloy by continuously monitoring its mass change as a function of temperature and time in a controlled atmosphere.[23][24]

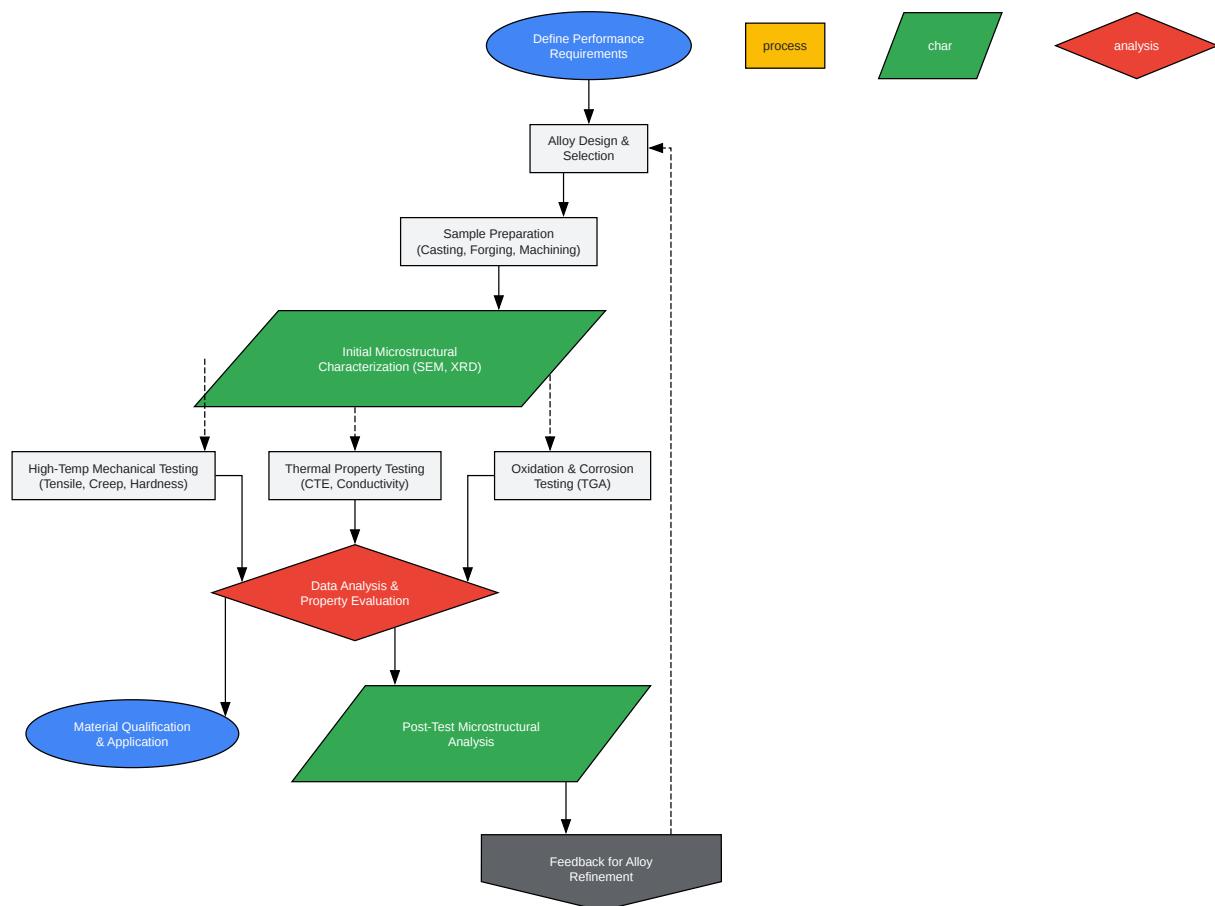
Methodology:

- Sample Placement: A small, precisely weighed sample of the alloy is placed in a crucible within a thermogravimetric analyzer.
- Controlled Environment: The furnace is sealed, and a controlled atmosphere (e.g., flowing air or oxygen) is introduced.[24]

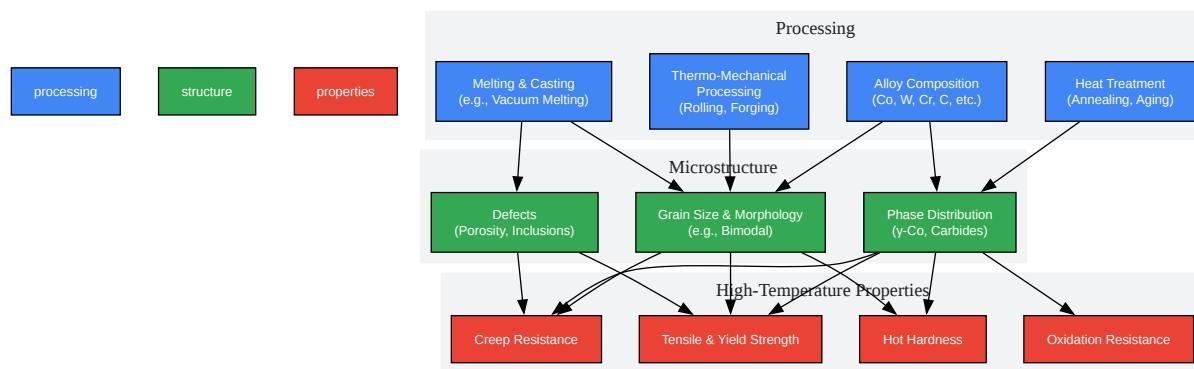
- Heating Program: The sample is heated according to a predefined temperature program (e.g., ramped to a high temperature and held isothermally).[25]
- Mass Measurement: A highly sensitive microbalance continuously records the mass of the sample. An increase in mass indicates the formation of an oxide layer.[23]
- Data Analysis: The mass change is plotted against temperature or time to determine oxidation rates and study the kinetics of the oxidation process.[23][25]

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical flow of material characterization and the interplay of factors influencing the final properties of Co-W alloys.

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Caption: Workflow for High-Temperature Alloy Characterization.

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Caption: Processing-Microstructure-Property Relationships in Co-W Alloys.

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